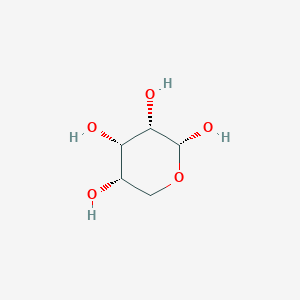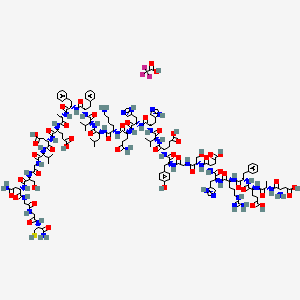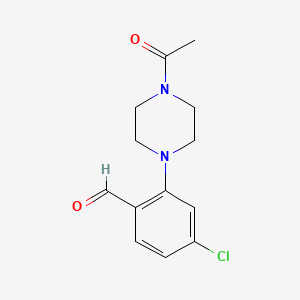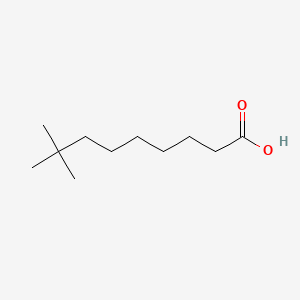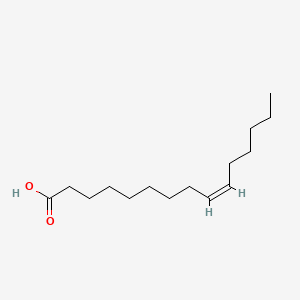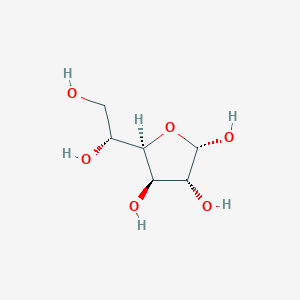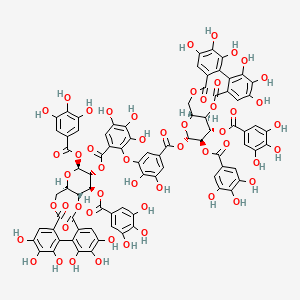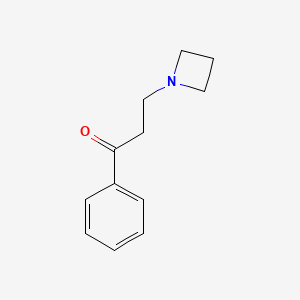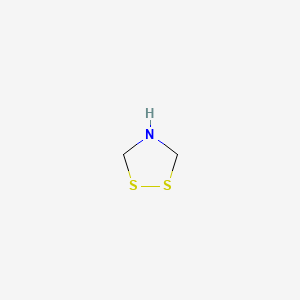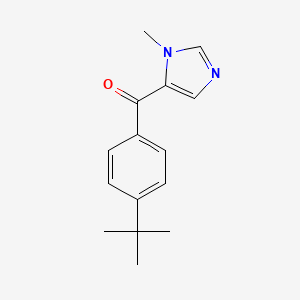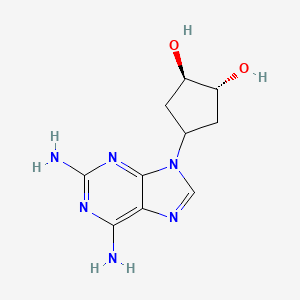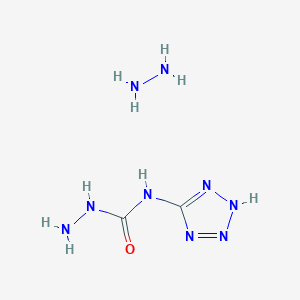
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . Another method includes the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often involve the use of catalysts such as zinc salts or L-proline to facilitate the reaction of nitriles with sodium azide. Microwave-assisted synthesis is also employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert tetrazoles to their corresponding amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to various biological effects, including antibacterial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
5-aminotetrazole: Another tetrazole derivative with similar biological activities.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: A compound with high nitrogen content and energetic properties.
5-(benzylsulfanyl)-1H-tetrazole: Used in oligonucleotide synthesis as an acidic activator.
Uniqueness
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is unique due to its combination of a tetrazole ring with an amino and urea group, which enhances its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5439-90-7 |
|---|---|
Molecular Formula |
C2H9N9O |
Molecular Weight |
175.15 g/mol |
IUPAC Name |
1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine |
InChI |
InChI=1S/C2H5N7O.H4N2/c3-5-2(10)4-1-6-8-9-7-1;1-2/h3H2,(H3,4,5,6,7,8,9,10);1-2H2 |
InChI Key |
SVFHDPBACLURFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)NC(=O)NN.NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


